4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
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Overview
Description
4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a complex chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the thienothiopyran family, which is characterized by a fused ring system containing sulfur atoms. The presence of an azido group and a methyl group further enhances its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thienothiopyran core: This step involves the cyclization of a suitable precursor, such as a thienyl ketone, under acidic or basic conditions to form the thienothiopyran ring system.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Oxidation to form the dioxide: The final step involves the oxidation of the sulfur atoms to form the 7,7-dioxide, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the azido group can yield amines or other nitrogen-containing derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation reactions.
Amines: Formed through reduction of the azido group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the compound’s sulfur-containing ring system can interact with biological macromolecules, potentially leading to the modulation of enzymatic activity or protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide: A structurally related compound with similar reactivity but lacking the azido group.
(4S,6S)-4-(Acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide: Another related compound with an acetylamino group instead of the azido group.
Uniqueness
4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for applications in click chemistry, bioconjugation, and the development of novel materials.
Properties
IUPAC Name |
(4S,6S)-4-azido-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S2/c1-5-4-7(10-11-9)6-2-3-14-8(6)15(5,12)13/h2-3,5,7H,4H2,1H3/t5-,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQZLHHLYVLPLF-FSPLSTOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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